Strain Energy: Oxaspiropentane (~63 kcal/mol) vs. Simple Epoxides (~28 kcal/mol) and Spiropentane (62.5 kcal/mol)
The total strain energy of 1-oxaspiro[2.2]pentane is estimated at ~63 kcal/mol, equated to that of the all-carbon spiropentane (~62.5 kcal/mol), and is approximately 2.3-fold greater than that of a simple epoxide (oxirane, ~27–28 kcal/mol) or cyclopropane (~27.5 kcal/mol) alone [1][2]. This near-additive strain results from two orthogonally fused three-membered rings sharing a central spiro carbon. In contrast, a simple epoxide such as cyclohexene oxide has a strain energy of only ~27 kcal/mol and lacks the spiro-cyclopropane driving force for acid-catalyzed rearrangement [3]. The consequence is that oxaspiropentane can undergo ring-expansion transformations that are thermodynamically unfavorable for simple epoxides and mechanistically inaccessible for spiropentane, which lacks a polar C–O bond for selective activation.
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | ~63 kcal/mol (oxaspiropentane) |
| Comparator Or Baseline | Simple oxirane: ~27–28 kcal/mol; Cyclopropane: ~27.5 kcal/mol; Spiropentane: ~62.5 kcal/mol |
| Quantified Difference | Oxaspiropentane exhibits 2.3× the strain of a mono-epoxide; essentially equivalent to spiropentane but with polarized C–O bond |
| Conditions | Estimated from conventional strain energy models (isodesmic/homodesmotic equations) and literature consensus values for constituent ring systems |
Why This Matters
The 2.3-fold higher strain energy relative to simple epoxides provides a thermodynamic driving force for rearrangements that are kinetically accessible under mild conditions, directly impacting synthetic route feasibility and atom economy.
- [1] Trost, B. M.; Bogdanowicz, M. J. J. Am. Chem. Soc. 1973, 95 (1), 289–290. View Source
- [2] Cox, J. D. Tetrahedron 1963, 19, 1175–1184; strain energy of cyclopropane (27.5 kcal/mol) and spiropentane (62.5 kcal/mol) from standard physical organic chemistry references. View Source
- [3] Review: Piras, P. P.; et al. Tetrahedron 2009, 65 (31), 5879–5892. View Source
